molecular formula C7H8N4O2S B2918323 4-Azidomethyl-benzenesulfonamide CAS No. 864528-35-8

4-Azidomethyl-benzenesulfonamide

Cat. No. B2918323
M. Wt: 212.23
InChI Key: VIAJRIXODOQXIC-UHFFFAOYSA-N
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Description

4-Azidomethyl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are organo-sulfur compounds containing the -SO2NH2 group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, such as 4-Azidomethyl-benzenesulfonamide, often involves complex chemical reactions . For instance, the synthesis of similar compounds has been described via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

  • Application in Cancer Research : Ureido-substituted benzenesulfonamides, closely related to 4-Azidomethyl-benzenesulfonamide, exhibit potent inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are transmembrane, tumor-associated enzymes. These compounds have shown significant potential in inhibiting metastasis in breast cancer models, suggesting their relevance in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Chemical Transformations in Solid-Phase Synthesis

  • Utility in Chemical Space Mining : Polymer-supported benzenesulfonamides, which include 4-Azidomethyl-benzenesulfonamide, are used as key intermediates in various chemical transformations, including rearrangements to create diverse privileged scaffolds. This application is significant in the exploration of chemical space (Fülöpová & Soural, 2015).

Inhibitory Effects on Human Paraoxonase

  • Bioactivity Studies : Sulfonamides, including derivatives of benzenesulfonamides, have been studied for their inhibitory activities on human paraoxonase-I (hPON1), an enzyme linked to various metabolic processes. These compounds, through structure-activity relationship analysis, can potentially serve as inhibitors of PON1, offering insights into the design of new therapeutic agents (Işık et al., 2019).

Anticancer Properties

  • Role in Ovarian Cancer Treatment : A novel benzenesulfonamide derivative demonstrated potent inhibition of cell proliferation in ovarian cancer, particularly against OVCAR-8 cells. This compound affected the Wnt/β-catenin/GSK3β pathway and showed potential as a lead compound for antitumor drug discovery (Jia et al., 2020).

NMR Spectroscopy Studies

  • Spectroscopic Analysis : Research involving 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, closely related to 4-Azidomethyl-benzenesulfonamide, explored the influence of solvents on its 1H-NMR chemical shifts. This study provided valuable insights into the behavior of such compounds in different solvent environments (Hasan, 2021).

ADMET Studies for Anticancer Activity

  • Drug Development : ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on benzenesulfonamide derivatives, including a focus on their anticancer activity, are crucial in developing new anticancer compounds with high selectivity. These studies aid in understanding the pharmacokinetic properties of potential therapeutic agents (Karakuş et al., 2018).

Inhibitors for Obesity Therapies

  • Potential in Anti-Obesity Therapies : Benzenesulfonamides containing triazole-tethered phenyl moieties, closely related to 4-Azidomethyl-benzenesulfonamide, show effective inhibition of mitochondrial carbonic anhydrase isozymes VA and VB. These enzymes are potential targets for anti-obesity therapies, suggesting the relevance of such compounds in this field (Poulsen et al., 2008).

Safety And Hazards

While the specific safety and hazards of 4-Azidomethyl-benzenesulfonamide are not detailed in the search results, benzenesulfonamides can be harmful if swallowed and can cause severe skin burns and eye damage . They are also harmful to aquatic life .

properties

IUPAC Name

4-(azidomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAJRIXODOQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidomethyl-benzenesulfonamide

Citations

For This Compound
5
Citations
J Kaur, A Bhardwaj, SK Sharma, F Wuest - Bioorganic & medicinal …, 2013 - Elsevier
A novel group of 1,4-diaryl-substituted triazoles was designed and synthesized by introducing the cyclooxygenase-2 (COX-2) pharmacophore SO 2 NH 2 attached to one aryl ring and …
Number of citations: 23 www.sciencedirect.com
O Taratula, Y Bai, EL D'Antonio… - Supramolecular …, 2015 - Taylor & Francis
The (+) and ( − ) enantiomers for a cryptophane-7-bond-linker-benzenesulfonamide biosensor (C7B) were synthesised and their chirality was confirmed by electronic circular dichroism …
Number of citations: 21 www.tandfonline.com
G Benito, I D'Agostino, S Carradori… - Future Medicinal …, 2023 - Future Science
Aim: Development of dual-acting antibacterial agents containing Erlotinib, a recognized EGFR inhibitor used as an anticancer agent, with differently spaced benzenesulfonamide …
Number of citations: 3 www.future-science.com
Y Aimene, R Eychenne, S Mallet-Ladeira… - Journal of Enzyme …, 2019 - Taylor & Francis
In this work, two bidentate 2-pyridyl-1,2,3-triazole ligands (3a and 3b) containing a 4-substituted benzenesulfonamide pharmacophore prepared by classical click chemistry procedures, …
Number of citations: 14 www.tandfonline.com
C Ismail, A Nocentini, CT Supuran… - Archiv der …, 2022 - Wiley Online Library
A series of novel N‐triazolo‐benzene sulfonamides‐1,5‐benzodiazepines 9a–d and 10d were designed and prepared through the copper‐catalyzed azide alkyne cycloaddition click …
Number of citations: 3 onlinelibrary.wiley.com

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